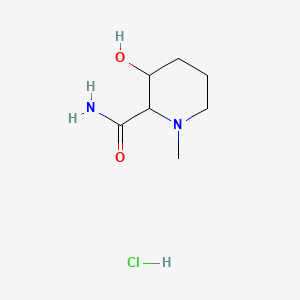
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of unsaturated intermediates, which usually requires multiple steps . Another approach involves the cyclization and cycloaddition reactions to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs cost-effective and scalable methods. These methods include multicomponent reactions and annulation processes, which allow for the efficient synthesis of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine compounds .
Scientific Research Applications
3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride has a wide range of scientific research applications. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents . Additionally, it is involved in the formation of carbamates and N-alkylimidazoles . The compound is also utilized in the synthesis of pyridine derivatives as CDK5 inhibitors and phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors . Furthermore, it plays a role in the synthesis of amino phosphite ligands and mexiletine enantiomers by nucleophilic aromatic substitution .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This interaction is crucial for its biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride include other piperidine derivatives such as 3-Hydroxy-1-methylpiperidine and 3-Hydroxy-2-methylpyridine . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from its similar compounds is its specific functional groups and their arrangement.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-hydroxy-1-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h5-6,10H,2-4H2,1H3,(H2,8,11);1H |
InChI Key |
NJXDNCZNEUAZGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C(=O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















